molecular formula C15H12Br2 B097014 1,1-Dibromo-2,2-diphenylcyclopropane CAS No. 17343-74-7

1,1-Dibromo-2,2-diphenylcyclopropane

Cat. No. B097014
CAS RN: 17343-74-7
M. Wt: 352.06 g/mol
InChI Key: QHZSIIJMQUCZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dibromo-2,2-diphenylcyclopropane (DBDCP) is a cyclopropane compound that has been widely used in the past as a pesticide and nematocide. However, due to its harmful effects on human health and the environment, its use has been banned in many countries. Despite this, DBDCP remains of interest to the scientific community due to its unique chemical properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1,1-Dibromo-2,2-diphenylcyclopropane is not fully understood, but it is believed to act as a potent inhibitor of spermatogenesis in males. It has also been shown to have cytotoxic effects on various cell lines.

Biochemical And Physiological Effects

1,1-Dibromo-2,2-diphenylcyclopropane has been shown to have a variety of harmful effects on human health. It is a known carcinogen and has been linked to various types of cancer, including testicular cancer. It has also been shown to have toxic effects on the liver, kidneys, and reproductive system.

Advantages And Limitations For Lab Experiments

1,1-Dibromo-2,2-diphenylcyclopropane has a number of advantages as a chemical intermediate, including its high reactivity and unique chemical properties. However, its use is limited by its toxicity and potential harm to human health and the environment.

Future Directions

There are a number of potential future directions for research on 1,1-Dibromo-2,2-diphenylcyclopropane. These include further investigation into its mechanism of action and potential applications in the synthesis of novel compounds and materials. Additionally, research into the development of safer and more environmentally friendly alternatives to 1,1-Dibromo-2,2-diphenylcyclopropane is needed.

Scientific Research Applications

1,1-Dibromo-2,2-diphenylcyclopropane has been the subject of extensive research due to its potential application as a chemical intermediate in the synthesis of various compounds. It has also been investigated for its potential use in the production of polymers and other materials.

properties

CAS RN

17343-74-7

Product Name

1,1-Dibromo-2,2-diphenylcyclopropane

Molecular Formula

C15H12Br2

Molecular Weight

352.06 g/mol

IUPAC Name

(2,2-dibromo-1-phenylcyclopropyl)benzene

InChI

InChI=1S/C15H12Br2/c16-15(17)11-14(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

QHZSIIJMQUCZGT-UHFFFAOYSA-N

SMILES

C1C(C1(Br)Br)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(C1(Br)Br)(C2=CC=CC=C2)C3=CC=CC=C3

Other CAS RN

17343-74-7

synonyms

1,1-Dibromo-2-2-diphenylcyclopropane

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, potassium tert-butoxide (14.8 g, 132 mmol), diphenylethylene (13.2 g, 73.3 mmol) and hexane (75 ml) were placed in a reaction flask and cooled to −5° C. To this, bromoform (24.1 ml, 95.4 mmol) was added gradually, and the mixture was stirred at the same temperature for 30 minutes. Then, water was added to the reaction mixture and the organic layer was extracted with toluene. The toluene extract was dried over anhydrous magnesium sulfate and then the solvent was removed under reduced pressure. The residue was recrystallized from a mixed solvent of isopropanol and toluene to give the title compound (14.4 g, 56%) as white crystal.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
24.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
56%

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